Enhanced Lipophilicity (cLogP) Compared to Non-Fluorinated Analog
The introduction of the 3,5-difluoro motif markedly increases the lipophilicity of methyl 4-(bromomethyl)-3,5-difluorobenzoate relative to its non-fluorinated counterpart. This property is critical for passive membrane permeability and can be a key driver in drug candidate selection [1]. The target compound exhibits a consensus LogP of 3.1 , which is significantly higher than the measured LogP of 2.37 for the non-fluorinated analog, methyl 4-(bromomethyl)benzoate (CAS 2417-72-3) . This 0.73 log unit difference translates to an approximately 5.4-fold increase in octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 3.1 (Predicted) |
| Comparator Or Baseline | Methyl 4-(bromomethyl)benzoate (CAS 2417-72-3), Measured LogP = 2.37 |
| Quantified Difference | ΔLogP = +0.73 (≈5.4x increase in partition coefficient) |
| Conditions | Predicted via consensus of five methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) vs. experimental measurement. |
Why This Matters
For medicinal chemistry programs, higher LogP can improve membrane permeability and oral absorption potential, a differentiating factor when selecting a building block for lead optimization.
- [1] Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 8315-8359. View Source
